2-(1-Aminoethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(1-Aminoethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminoethyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-carboxypyrimidine with ethylenediamine, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(1-Aminoethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrimidine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)pyrimidine-5-carboxylic acid
- 2-(Ethylamino)pyrimidine-5-carboxylic acid
- 2-(Hydroxyethyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(1-Aminoethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the aminoethyl and carboxylic acid groups allows for versatile functionalization and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(1-aminoethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-4(8)6-9-2-5(3-10-6)7(11)12/h2-4H,8H2,1H3,(H,11,12) |
InChI Key |
HVKFIOZKBKDDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C(=O)O)N |
Origin of Product |
United States |
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